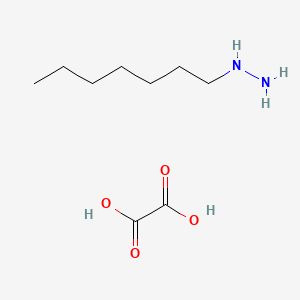

heptylhydrazine;oxalic acid

Description

Contextualization within Hydrazine (B178648) and Carboxylic Acid Chemistry

Heptylhydrazine (B1606539) oxalate (B1200264) is a salt resulting from an acid-base reaction between heptylhydrazine, a derivative of hydrazine (H₂N-NH₂), and oxalic acid, the simplest dicarboxylic acid. wikipedia.orgbyjus.com Hydrazines are a class of inorganic compounds where one or more hydrogen atoms have been substituted by an organic group, in this case, a heptyl group. wikipedia.orgwikipedia.org They are recognized for their nucleophilic nature and are widely used in organic synthesis. wikipedia.orgmdpi.com For instance, hydrazines are key reagents in the Wolff-Kishner reduction, which converts carbonyl groups into methylene (B1212753) or methyl groups. wikipedia.org

Oxalic acid, with the formula (COOH)₂, is a white crystalline solid that is a much stronger acid than acetic acid. wikipedia.orgbyjus.com Its conjugate base, the oxalate anion (C₂O₄²⁻), is a dicarboxylic acid dianion. byjus.com A key characteristic of the oxalate ion is its ability to act as a chelating agent, forming complexes with metal cations. wikipedia.orgtestbook.com The formation of heptylhydrazine oxalate involves the protonation of the basic heptylhydrazine by the acidic oxalic acid, resulting in the formation of the heptylhydrazinium cation and the oxalate anion. The reaction of hydrazine hydrate (B1144303) with oxalic acid has been shown to form dihydrazinium oxalate under specific experimental conditions. scielo.org.zaajol.info

Significance in Contemporary Chemical Research Paradigms

While specific research on heptylhydrazine oxalate is not extensively documented in publicly available literature, the unique combination of the heptylhydrazinium and oxalate ions suggests potential areas of interest. The heptyl group introduces lipophilicity, which could influence the compound's solubility and interaction with nonpolar environments. The hydrazinium (B103819) component provides sites for further functionalization and participation in various chemical reactions.

The oxalate portion of the molecule is known to form coordination compounds and can act as a ligand for metal ions. byjus.com This property is significant in the field of materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The structure and properties of metal oxalate complexes have been a subject of considerable research. conservation-wiki.com Therefore, heptylhydrazine oxalate could potentially serve as a building block in the design of new materials with specific thermal, magnetic, or catalytic properties.

Overview of Research Trajectories for Related Hydrazine and Oxalate Compounds

The research landscape for compounds related to heptylhydrazine oxalate is vast and multifaceted. Hydrazine derivatives are fundamental in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological and pharmaceutical activities. mdpi.comnih.gov Hydrazide-hydrazones, for example, have been investigated for their potential as antitumor, antibacterial, and anti-inflammatory agents. nih.gov The N-N linkage in hydrazine derivatives is a key structural motif in various commercial applications, including pharmaceuticals and agricultural agents. nih.gov

Similarly, oxalate compounds have diverse applications. They are used in the manufacturing of ceramic glazes, as cleaning agents for rust removal, and in the synthesis of various materials. wikipedia.orgbyjus.com Metal oxalates are insoluble salts that have been studied extensively, particularly in the context of cultural heritage materials where they can form as alteration products. conservation-wiki.com The ability of the oxalate ion to chelate metals is also crucial in lanthanide chemistry, where it is used for the separation and preparation of lanthanide oxides. wikipedia.org Furthermore, the study of hydrogen-bonded oxalate structures is an active area of research, with investigations into their crystal engineering and the formation of supramolecular assemblies. journalspress.com The thermal decomposition of metal oxalates is a common method for producing metal oxides, a key process in materials science. wikipedia.org

Properties

CAS No. |

6340-32-5 |

|---|---|

Molecular Formula |

C9H20N2O4 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

heptylhydrazine;oxalic acid |

InChI |

InChI=1S/C7H18N2.C2H2O4/c1-2-3-4-5-6-7-9-8;3-1(4)2(5)6/h9H,2-8H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

TUSBMELKACZTJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNN.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Approaches to Heptylhydrazine (B1606539) Synthesis

The formation of heptylhydrazine can be approached through various synthetic routes, with the reductive amination of a suitable ketone precursor with hydrazine (B178648) being a prominent method. This process can be achieved through both chemical and enzymatic means.

Reaction Pathways from Ketone Precursors

The synthesis of alkylhydrazines from ketones generally proceeds via the formation of a hydrazone intermediate, which is subsequently reduced to the corresponding hydrazine. A common pathway is the Wolff-Kishner reduction, where a ketone is converted to a hydrazone by reacting with hydrazine. libretexts.orglibretexts.orgopenstax.org This intermediate is then reduced under basic conditions at elevated temperatures to yield the alkane. libretexts.orgopenstax.org However, for the synthesis of the hydrazine itself, the reduction of the hydrazone needs to be controlled to yield the N-alkylhydrazine.

Another significant pathway is the direct reductive amination of aldehydes and ketones. rsc.orgnih.govfrontiersin.org This one-pot process involves the condensation of a carbonyl compound with a nitrogen source, in this case, hydrazine, to form an imine or hydrazone, which is then reduced in situ. frontiersin.org While the provided information does not specify a "hydrochlorinated ketone precursor" for heptylhydrazine synthesis, the reactivity of α-haloketones with various nucleophiles is a well-established principle in organic synthesis. nih.gov In a hypothetical scenario, a chloro-ketone could react with hydrazine, with the hydrazine acting as a nucleophile to displace the halide, followed by reduction of the carbonyl group or the initially formed hydrazone.

The reaction of aldehydes and ketones with hydrazine first forms a hydrazone through nucleophilic addition to the carbonyl carbon, followed by dehydration. ncert.nic.in To obtain heptylhydrazine, heptanal (B48729) or a 7-carbon ketone would be the logical starting precursor.

Catalytic Systems and Reaction Environment Optimization in Heptylhydrazine Formation

The efficiency and selectivity of heptylhydrazine synthesis can be significantly influenced by the choice of catalytic systems and the optimization of the reaction environment.

Catalytic Systems:

Nickel Catalysts: Mesostructured alumina-supported nickel catalysts have been shown to be effective for the reductive amination of aldehydes and ketones using hydrazine hydrate (B1144303) as both the nitrogen and hydrogen source. rsc.org The high ratio of Ni(0) and the small nanoparticle size are critical for the catalyst's activity. rsc.org

Enzymatic Catalysts: Imine reductases (IREDs) offer a biocatalytic approach for the reductive amination of carbonyls with hydrazines. nih.gov Engineered IREDs can catalyze the formation of N-alkylhydrazines from various carbonyl compounds. nih.gov

Iridium Catalysts: For asymmetric reductive amination, iridium-based catalysts have been developed. nih.gov

Reaction Environment Optimization:

The reaction conditions play a crucial role in directing the outcome of the synthesis. For instance, in the Wolff-Kishner reduction, strongly basic conditions and high temperatures are typically required. organicchemistrydata.org In catalytic reductive amination, the choice of solvent, temperature, and pressure can be optimized to improve yield and selectivity. Molecular sieves can be employed to remove water and drive the equilibrium towards hydrazone formation. nih.gov

Below is a table summarizing key parameters for the synthesis of alkylhydrazines.

| Parameter | Influence on Synthesis | Example System |

| Catalyst | Determines reaction rate and selectivity. Can enable milder reaction conditions. | Ni-based catalysts for general reductive amination; IREDs for enzymatic synthesis. rsc.orgnih.gov |

| Nitrogen Source | Hydrazine hydrate is a common and effective source for both nitrogen and hydrogen. rsc.org | Hydrazine hydrate in Ni-catalyzed reductive amination. rsc.org |

| Temperature | Affects reaction kinetics and can influence product distribution. | High temperatures are characteristic of the Wolff-Kishner reduction. organicchemistrydata.org |

| Solvent | Can influence reactant solubility and catalyst stability. | High boiling point solvents like ethylene (B1197577) glycol are used in the Wolff-Kishner reduction. libretexts.org |

| Additives | Molecular sieves can enhance the formation of imine/hydrazone intermediates. nih.gov | Use of molecular sieves in Ir-catalyzed asymmetric reductive amination. nih.gov |

Formation of Hydrazinium (B103819) Oxalate (B1200264) Salts

Hydrazine and its derivatives, being basic, readily react with acids to form hydrazinium salts. Oxalic acid, a dicarboxylic acid, can form both mono- and dihydrazinium salts with hydrazine.

Stoichiometric Considerations in Mono- and Dihydrazinium Oxalate Formation

Hydrazine (N₂H₄) is a diacidic base that can be protonated to form the hydrazinium ion (N₂H₅⁺) and the dihydrazinium ion (N₂H₆²⁺). scielo.org.za With a dibasic acid like oxalic acid (H₂C₂O₄), the stoichiometry of the reactants is critical in determining whether a monohydrazinium or dihydrazinium salt is formed.

The reaction of hydrazine hydrate with oxalic acid in a 2:1 molar ratio leads to the formation of dihydrazinium oxalate, ((N₂H₅)₂C₂O₄). scielo.org.za Conversely, using a 1:1 molar ratio would favor the formation of monohydrazinium oxalate (N₂H₅HC₂O₄).

Experimental Parameters Influencing Salt Crystallization and Yield

The crystallization and yield of hydrazinium oxalate salts are sensitive to several experimental parameters.

Temperature: The formation of dihydrazinium oxalate is temperature-sensitive. Carrying out the reaction in ice-cold conditions is crucial for its successful synthesis. scielo.org.za At temperatures above 25 °C, dihydrazinium oxalate can thermally transform into the monohydrazinium salt. scielo.org.za

Solvent: A mixture of water and alcohol is often used as the solvent for the crystallization of dihydrazinium oxalate. scielo.org.za

pH: The pH of the solution influences the protonation state of both the hydrazine and the oxalic acid, thereby affecting which salt crystallizes.

Concentration: The concentration of the reactants in the solution will affect the supersaturation and, consequently, the crystallization process.

The following table outlines the influence of key experimental parameters on the formation of dihydrazinium oxalate.

| Parameter | Influence on Crystallization and Yield | Recommended Condition |

| Molar Ratio (Hydrazine:Oxalic Acid) | Determines the formation of mono- or dihydrazinium salt. | 2:1 for dihydrazinium oxalate. scielo.org.za |

| Temperature | Critical for the stability of the dihydrazinium salt. | Ice-cold conditions (below 25 °C). scielo.org.za |

| Solvent | Affects solubility and crystal growth. | Water-alcohol mixture. scielo.org.za |

| Reaction Time | Sufficient time is needed for the reaction and crystallization to complete. | Not explicitly detailed but implied to be sufficient for crystallization. |

Preparation of Heptylhydrazine Oxalate

Based on the principles outlined above, the preparation of heptylhydrazine oxalate would involve a two-step process: the synthesis of heptylhydrazine followed by its reaction with oxalic acid.

First, heptylhydrazine would be synthesized, for example, through the reductive amination of heptanal or 2-heptanone (B89624) with hydrazine in the presence of a suitable catalyst. After purification of the resulting heptylhydrazine, it would be reacted with oxalic acid.

Exploration of Direct Combination Reactions between Heptylhydrazine and Oxalic Acid

The formation of heptylhydrazine;oxalic acid is a direct acid-base reaction. Heptylhydrazine, as a derivative of hydrazine, acts as a base, while oxalic acid is a dicarboxylic acid. The reaction between a hydrazine and oxalic acid can yield different salts depending on the stoichiometry of the reactants. scielo.org.za Hydrazine, being a diacidic base, can form both hydrazinium (+1) and hydrazinium (+2) salts. scielo.org.za

When one mole of heptylhydrazine reacts with one mole of oxalic acid, the expected product is heptylhydrazinium hydrogen oxalate. A reaction involving two moles of heptylhydrazine per mole of oxalic acid would result in di(heptylhydrazinium) oxalate. The reaction is typically carried out by combining solutions of the two reactants. For instance, studies on the reaction of hydrazine hydrate with oxalic acid have shown the formation of dihydrazinium oxalate under specific molar ratios and experimental conditions. scielo.org.zaajol.info The resulting salt is a molecular entity composed of discrete hydrazinium cations and an oxalate anion. scielo.org.zaajol.info In the case of dihydrazinium oxalate, the crystal structure is stabilized by a network of intermolecular hydrogen bonds between the N-H groups of the hydrazinium ions and the oxygen atoms of the oxalate, as well as N-H···N bonds between adjacent hydrazinium ions. scielo.org.za

The general reaction can be represented as:

Formation of Heptylhydrazinium Hydrogen Oxalate: C₇H₁₅NHNH₂ + HOOC-COOH → [C₇H₁₅NHNH₃]⁺[HOOC-COO]⁻

Formation of Di(heptylhydrazinium) Oxalate: 2 C₇H₁₅NHNH₂ + HOOC-COOH → [C₇H₁₅NHNH₃]₂⁺[⁻OOC-COO⁻]

The specific salt formed is dependent on the reaction stoichiometry and conditions.

Solvent Effects and Reaction Conditions for Salt Precipitation

The choice of solvent and the control of reaction conditions such as temperature and concentration are critical for the successful precipitation and isolation of this compound salt. The solubility of the resulting salt in the reaction medium dictates the yield and purity of the product.

Generally, solvents in which the reactants are soluble but the product salt is sparingly soluble are ideal for maximizing precipitation. For related hydrazine derivatives, various organic solvents have been employed. For example, in the synthesis of N-acyl-N'-sulfonyl hydrazides, 1,4-dioxane (B91453) was found to be an effective solvent when used with cesium carbonate as a base at room temperature. organic-chemistry.org For the synthesis of oxalic acid hydrazide derivatives, inert organic solvents like dioxane, methanol, ethanol, and isopropanol (B130326) have been utilized. google.com

Temperature is another key parameter. In the synthesis of ferrous oxalate dihydrate from ferrotitaniferous mineral sands using aqueous oxalic acid, it was found that both temperature and reaction time significantly influenced the product yield. mdpi.com Higher temperatures (115 °C and 135 °C) led to faster primary nucleation and increased the yield of ferrous oxalate. mdpi.com While the conditions are for an inorganic synthesis, the principle that temperature drives reaction kinetics and nucleation holds true for organic salt formation. For the hydrogenation of oxalic acid alkylidenehydrazide derivatives, reaction temperatures typically range from 10 °C to 80 °C. google.com The optimal conditions for precipitating pure this compound would therefore involve selecting a solvent system where the salt has low solubility and controlling the temperature to optimize crystallization over the formation of amorphous solids.

Table 1: Solvent and Temperature Effects in Related Hydrazine Salt/Derivative Syntheses

| Product Type | Solvent(s) | Temperature | Findings | Source |

| N-acyl-N'-sulfonyl hydrazides | 1,4-Dioxane | 25 °C | High yields obtained with Cs₂CO₃ as a base. | organic-chemistry.org |

| Oxalic acid 2-(hydroxyalkyl)-hydrazide 2-alkylhydrazide | Dioxane, Methanol, Ethanol, Isopropanol | 10 °C to 80 °C | Used for the hydrogenation step in the synthesis. | google.com |

| Ferrous Oxalate Dihydrate | Water (pressurized) | 115 °C to 135 °C | Yield significantly increased at higher temperatures. | mdpi.com |

Derivatization Reactions Involving Heptylhydrazine and Oxalate Moieties

The heptylhydrazine and oxalate components of the salt can be utilized in a variety of subsequent chemical transformations to generate more complex molecules.

Reductive Alkylation Strategies Utilizing Oxalic Acid as a Catalyst for Hydrazine Derivatives

Reductive alkylation is a powerful method for forming C-N bonds. In the context of hydrazines, this reaction typically involves the condensation of a hydrazine with a carbonyl compound (an aldehyde or ketone) to form a hydrazone intermediate, which is then reduced to the corresponding alkylated hydrazine. While this process is often carried out in a one-pot manner, acid catalysts can be employed to enhance the efficiency of the initial condensation step, particularly with less reactive carbonyls or hydrazines.

Research has demonstrated that acid catalysts like hydrochloric acid or oxalic acid can be used to improve the efficiency of reductive alkylation of hydrazine derivatives. organic-chemistry.org An efficient, one-pot method for the direct reductive alkylation of various hydrazine derivatives uses α-picoline-borane as the reducing agent. organic-chemistry.org The use of an acid catalyst facilitates the formation of the hydrazone intermediate, which is then reduced in situ. This strategy avoids the need to isolate the often-unstable hydrazone and employs less toxic reagents, making it suitable for broader applications. organic-chemistry.org This methodology could be applied to heptylhydrazine, using oxalic acid not as a salt-forming partner but as a catalyst to facilitate its reaction with various aldehydes and ketones to produce N-alkyl-N'-heptylhydrazines.

Synthesis of Hydrazone Analogues from Heptylhydrazine Derivatives

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂, formed by the reaction of a hydrazine with an aldehyde or a ketone. nih.gov They are valuable intermediates in organic synthesis. nih.gov Heptylhydrazine can be readily converted to a variety of hydrazone analogues.

The synthesis is typically a condensation reaction where heptylhydrazine is reacted with a suitable aldehyde or ketone, often with acid catalysis to facilitate the dehydration step. A wide range of hydrazones have been synthesized from various hydrazine precursors. nih.govorganic-chemistry.org For instance, hydrazide-hydrazones have been prepared by reacting cyanoacetylhydrazine with 3-acetylpyridine (B27631) or ω-bromo(4-methoxyacetophenone). nih.govresearchgate.net Mechanochemical methods, using a planetary ball mill, have also been employed to synthesize hydrazones from heterocyclic hydrazines and various aldehydes in high yields. nih.gov These methods highlight the versatility of hydrazone formation, which is directly applicable to heptylhydrazine to produce a library of heptylhydrazone analogues for further synthetic use or biological screening.

Table 2: Examples of Hydrazone Synthesis Methodologies

| Hydrazine Reactant | Carbonyl Reactant | Method | Product Type | Source |

| Cyanoacetylhydrazine | 3-Acetylpyridine | Reaction in 1,4-dioxane | Hydrazide-hydrazone | nih.gov |

| Cyanoacetylhydrazine | ω-Bromo(4-methoxyacetophenone) | Conventional heating | Hydrazide-hydrazone | researchgate.net |

| Heterocyclic hydrazines | Phenolic and furanyl aldehydes | Mechanochemistry (ball milling) | Hydrazone | nih.gov |

| Arylhydrazines | Alcohols | Catalytic acceptorless dehydrogenative coupling | Arylhydrazone | organic-chemistry.org |

Formation of Related Heptylhydrazine Salts and Esters for Synthetic Utility

Beyond the oxalate salt, heptylhydrazine can form salts with various other mineral and carboxylic acids. scielo.org.za These salts can be useful for purification, handling, or as synthetic precursors.

Furthermore, the oxalate moiety itself can be derivatized into esters. The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry. A common method is the Fischer esterification, which involves reacting the carboxylic acid (in this case, oxalic acid or a mono-ester thereof) with an alcohol in the presence of a strong acid catalyst. youtube.com Alternatively, esters can be formed from more reactive carboxylic acid derivatives like acid chlorides. youtube.com

A relevant patent describes the synthesis of oxalic acid hydrazide 2-alkylhydrazides. google.com This process involves reacting a monoalkyl oxalate 2-alkylhydrazide with hydrazine. This demonstrates that the oxalate core can be functionalized with both ester and hydrazide groups, creating bifunctional molecules for further synthetic elaboration. google.com For example, starting with this compound, one could envision a selective mono-esterification of the free carboxylic acid group, followed by further reactions at the remaining carboxylic acid or the hydrazine moiety. Another approach involves forming a carboxylate from a carboxylic acid, which then acts as a nucleophile in an SN2 reaction with an alkyl halide to form the ester. youtube.com

Structural Elucidation and Spectroscopic Characterization

Advanced Crystallographic Investigations

Single-Crystal X-ray Diffraction Analysis of Heptylhydrazine (B1606539) Oxalate (B1200264) and Related Salts

The oxalate ion (C₂O₄²⁻) is anticipated to be nearly or perfectly planar, with a crystallographic center of symmetry located at the midpoint of the C-C bond. scielo.org.za The C-O bond distances are expected to be nearly equal, indicating resonance delocalization of the negative charge across the carboxylate groups. scielo.org.za The N-N bond distance in the protonated heptylhydrazinium cation is predicted to be consistent with that observed in other hydrazinium (B103819) salts. scielo.org.za

A hypothetical unit cell for heptylhydrazine oxalate would be determined by the size and shape of the constituent ions and the efficiency of their packing, governed by both hydrogen bonding and hydrophobic interactions of the heptyl chains.

Table 1: Representative Crystallographic Data for Dihydrazinium Oxalate

| Parameter | Value |

|---|---|

| Chemical Formula | (N₂H₅)₂C₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.665(1) |

| b (Å) | 10.152(2) |

| c (Å) | 7.954(2) |

| β (°) | 100.99(2) |

| Volume (ų) | 290.4(1) |

| Z | 2 |

*Data sourced from a study on dihydrazinium oxalate and is intended to be representative. scielo.org.za

Neutron Diffraction Studies for Precise Hydrogen Atom Localization and Bonding

To complement X-ray diffraction, which is less sensitive to light atoms like hydrogen, neutron diffraction is an invaluable technique for precisely locating hydrogen atoms. This is particularly crucial for understanding the intricate hydrogen-bonding network in heptylhydrazine oxalate.

Neutron diffraction studies would allow for the accurate determination of N-H and O-H bond lengths and the geometry of the N-H···O hydrogen bonds. This technique can definitively distinguish between the -NH₂ and -NH₃⁺ groups in the heptylhydrazinium cation and provide detailed information about the hydrogen bond donors and acceptors. scielo.org.za In related hydrazine (B178648) salts, neutron diffraction has been instrumental in confirming the chain-like structures formed by hydrazinium and oxalate ions. scielo.org.za Such an analysis of heptylhydrazine oxalate would provide unambiguous evidence of the hydrogen bonding patterns that stabilize its crystal lattice.

Vibrational and Electronic Spectroscopy of Heptylhydrazine Oxalate

Spectroscopic techniques are essential for characterizing the functional groups and bonding environments within a molecule. For heptylhydrazine oxalate, FTIR, NMR, and electronic absorption spectroscopy each provide unique and complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Bond Characterization

FTIR spectroscopy is a powerful tool for identifying the functional groups present in heptylhydrazine oxalate by detecting the vibrational frequencies of its chemical bonds. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the heptylhydrazinium cation and the oxalate anion.

The oxalate anion will give rise to strong absorptions due to the asymmetric and symmetric stretching vibrations of the O-C-O groups. researchgate.net The positions of these bands are sensitive to the nature of the cation. researchgate.net Additionally, the N-H stretching vibrations of the hydrazinium group are expected to appear as a broad band in the region of 3000-3400 cm⁻¹, indicative of hydrogen bonding. The bending vibrations of the N-H bonds would also be present. The heptyl group will be characterized by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Table 2: Expected Characteristic FTIR Absorption Bands for Heptylhydrazine Oxalate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Hydrazinium) | Stretching | 3000 - 3400 (broad) |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| C=O (Oxalate) | Asymmetric Stretching | ~1600 - 1650 |

| N-H (Hydrazinium) | Bending | ~1500 - 1600 |

| C-H (Alkyl) | Bending | ~1375 and ~1465 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Proton Environments

NMR spectroscopy provides detailed information about the structure and electronic environment of atoms within a molecule. For heptylhydrazine oxalate, ¹H and ¹³C NMR would be particularly informative.

The ¹H NMR spectrum is expected to show a series of signals corresponding to the protons of the heptyl chain. The chemical shifts of these protons would be influenced by their proximity to the positively charged hydrazinium group. The protons on the carbon adjacent to the nitrogen (α-protons) would be the most deshielded. The NH protons of the hydrazinium group would likely appear as a broad singlet, with a chemical shift dependent on the solvent and concentration, due to exchange processes and quadrupole broadening from the nitrogen atoms. researchgate.net

The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the heptyl group, with their chemical shifts reflecting their local electronic environment. The carboxylate carbons of the oxalate anion would appear as a single resonance at a downfield chemical shift, characteristic of carboxylate groups.

Molecular Conformation and Supramolecular Interactions

The crystal lattice of hydrazinium oxalates is a testament to the directional and organizing power of non-covalent interactions. The primary forces at play are the electrostatic attractions between the positively charged hydrazinium cations and the negatively charged oxalate anions, which are further reinforced and directed by an extensive network of hydrogen bonds.

Analysis of Cation-Anion Interactions within the Salt Lattice

In the crystal structure of related hydrazinium oxalates, the fundamental interaction is the electrostatic attraction between the hydrazinium cation (N₂H₅⁺) and the oxalate anion (C₂O₄²⁻). ajol.info The positive charge on the hydrazinium ion is distributed over the nitrogen atoms, allowing for strong electrostatic interactions with the negatively charged oxygen atoms of the oxalate anion.

Hydrogen Bonding Networks and Three-Dimensional Lattice Formation

A defining feature of hydrazinium oxalate structures is the extensive and intricate network of hydrogen bonds. researchgate.netajol.info These interactions are not merely secondary forces but are crucial in dictating the specific arrangement of ions and the formation of the three-dimensional lattice. The hydrazinium cation is an excellent hydrogen bond donor, with multiple N-H bonds capable of forming strong hydrogen bonds.

In dihydrazinium oxalate, the crystal packing is stabilized by both N-H···O and N-H···N intermolecular hydrogen bonds. scielo.org.zaresearchgate.netajol.info The N-H···O bonds link the hydrazinium cations to the oxygen atoms of the oxalate anions. These interactions are numerous and create a robust framework connecting the cationic and anionic components.

Furthermore, the oxalate ions themselves are linked end-to-end via the hydrazinium ions, forming infinite chains. scielo.org.zaresearchgate.net These chains are then cross-linked by further N-H···O bonds, extending the structure into a three-dimensional network. scielo.org.za In addition to the cation-anion hydrogen bonding, N-H···N bonds can also exist between adjacent hydrazinium ions, further strengthening the crystal lattice. scielo.org.za This complex web of hydrogen bonds results in a highly ordered and stable crystalline solid.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Cation-Anion | N-H | O (oxalate) | 2.8095 - 3.6974 |

| Cation-Cation | N-H | N (hydrazine) | - |

Planarity and Resonance Effects within the Oxalate Anion in Hydrazinium Oxalates

The oxalate anion (C₂O₄²⁻) in hydrazinium salts is typically found to be perfectly planar. scielo.org.zaresearchgate.netajol.info This planarity is a consequence of the sp² hybridization of the carbon atoms and the delocalization of π-electrons across the O-C-C-O framework. In many oxalate structures, a crystallographic center of symmetry lies in the middle of the C-C bond. scielo.org.zaresearchgate.netajol.info

A key feature of the oxalate anion in these salts is the near-equal bond lengths of the C-O bonds. scielo.org.zaresearchgate.netajol.info This indicates the presence of significant resonance, where the negative charge is delocalized over all four oxygen atoms. This delocalization stabilizes the anion and contributes to the strength of the ionic and hydrogen bonding interactions. The planarity of the oxalate anion can be influenced by the surrounding cations in the crystal lattice. walisongo.ac.id

Studies on various oxalate compounds show that while the anion has two limiting structures (planar D₂h symmetry and nonplanar D₂d symmetry), the planar form is often stabilized by interactions with cations within the crystal lattice. walisongo.ac.id The extensive hydrogen bonding network in hydrazinium oxalates further reinforces this planar conformation. scielo.org.zaresearchgate.netajol.info

| Bond | Typical Length (Å) in Dihydrazinium Oxalate |

| C-C | 1.5597(15) |

| C-O1 | 1.2613(9) |

| C-O2 | 1.2477(9) |

Chemical Reactivity and Mechanistic Investigations

Acid-Base Chemistry and Proton Transfer Equilibria in Hydrazinium (B103819) Salts

Hydrazine (B178648) is recognized as a diacidic base, meaning it can accept two protons. scielo.org.za In the presence of an acid, it forms hydrazinium salts. When reacting with a dibasic acid like oxalic acid, hydrazine acts as a base, leading to the formation of a salt. This reaction involves the transfer of protons from the acidic carboxyl groups of oxalic acid to the basic nitrogen atoms of heptylhydrazine (B1606539).

Hydrazine itself is a weaker base than ammonia (B1221849) and can form both the singly protonated hydrazinium cation, [N₂H₅]⁺, and the doubly protonated hydrazinediium dication, [N₂H₆]²⁺. scielo.org.zawikipedia.org The formation of [N₂H₅]⁺ is common with a wide range of acids, while the [N₂H₆]²⁺ ion typically forms only with strong acids. scielo.org.za In the case of heptylhydrazine oxalate (B1200264), the salt is composed of the heptylhydrazinium cation and the oxalate anion.

The fundamental equilibrium in aqueous solution involves the protonation of the hydrazine derivative: R-NH-NH₂ + H₂O ⇌ [R-NH-NH₃]⁺ + OH⁻

The resulting hydrazinium cation is a weak acid. wikipedia.orgdbpedia.org The pKa value for the unsubstituted hydrazinium ion, [N₂H₅]⁺, is 8.1, indicating its tendency to release a proton in basic conditions. wikipedia.orgdbpedia.org The presence of the heptyl group, an electron-donating alkyl group, may slightly influence the basicity of the parent hydrazine and the acidity of the corresponding hydrazinium ion.

In the solid state, as seen in the crystal structure of dihydrazinium oxalate, the compound exists as a molecular salt with discrete hydrazinium cations and oxalate anions. scielo.org.zaajol.info The crystal packing is heavily stabilized by a network of intermolecular hydrogen bonds, specifically N-H···O interactions between the hydrazinium cations and the oxalate anions, and N-H···N bonds between adjacent hydrazinium ions. scielo.org.zaajol.info Each oxalate group can be surrounded by multiple hydrazinium ions, and vice versa, creating a stable three-dimensional lattice. scielo.org.za

Table 1: Acid-Base Properties of Hydrazinium Salts

| Species | Formula | Role | pKa |

|---|---|---|---|

| Hydrazinium ion | [N₂H₅]⁺ | Weak Acid | 8.1 wikipedia.orgdbpedia.org |

| Hydrazine | N₂H₄ | Diacidic Base | - |

| Oxalic Acid | H₂C₂O₄ | Dibasic Acid | pKa₁=1.25, pKa₂=4.27 |

This table presents the general acid-base characteristics of the parent species involved in forming hydrazinium oxalate salts.

Redox Behavior and Electron Transfer Pathways involving Hydrazine and Oxalate Species

The heptylhydrazine oxalate salt contains both a reducing agent (the hydrazine moiety) and a species that can participate in redox reactions (the oxalate anion).

The hydrazine component is known to undergo oxidation. The metabolic activation of various hydrazine derivatives can proceed through one-electron oxidation pathways, catalyzed by enzymes like cytochrome P450 or peroxidases, or by metal ions, to form radical species. nih.gov This biotransformation is linked to the biological effects of many hydrazines. nih.gov In synthetic applications, intramolecular oxidation-reduction reactions within hydrazine-metal complexes have been used to prepare metallic nanoparticles, where the hydrazine ligand is oxidized. tandfonline.com

The oxalate anion can also participate in electron transfer (ET) processes. In transition metal oxalate complexes, such as ferrioxalate (B100866), excitation by light can induce a ligand-to-metal charge transfer (LMCT). nih.govresearchgate.netnih.gov This process involves the transfer of an electron from the oxalate ligand to the metal center. nih.gov Studies on ferrioxalate photolysis suggest that the primary photochemical event is the cleavage of a metal-oxygen bond, which then facilitates the intramolecular electron transfer, leading to the reduction of the metal and the oxidation of the oxalate, which can decompose to carbon dioxide. nih.govnih.gov The mechanism can be complex, with competition between direct intramolecular ET and dissociation pathways. nih.gov

Reaction Kinetics and Thermodynamic Parameters of Heptylhydrazine Oxalate Transformations

The kinetics of the decomposition of hydrazine derivatives have been studied in various contexts. For instance, the catalytic decomposition of hydrazine nitrate (B79036) on a Ru/C catalyst was found to follow a reaction order of 1.5, with an apparent activation energy of 46.6 kJ mol⁻¹. rsc.org The mechanism involved both heterogeneous catalytic disproportionation on the catalyst surface and subsequent oxidation by catalytically generated species. rsc.org

The kinetics of reactions involving the oxalate ion are also well-documented, particularly its reaction with permanganate (B83412), a classic experiment in chemical kinetics. nii.ac.jp This autocatalytic reaction involves the formation of intermediate manganese species of different oxidation states, with the trivalent manganese-oxalate complex playing a key role. nii.ac.jp

For a hypothetical transformation of heptylhydrazine oxalate, such as its thermal decomposition, the kinetic parameters would be determined by the rate-limiting step, which could be the cleavage of the N-N bond, C-N bond, or the decomposition of the oxalate. The thermodynamic parameters (enthalpy, entropy, and Gibbs free energy of reaction) would dictate the spontaneity and equilibrium position of any transformation.

Table 2: Illustrative Kinetic Data for Related Reactions

| Reaction | Catalyst | Reaction Order | Activation Energy (Ea) |

|---|---|---|---|

| Decomposition of Hydrazine Nitrate | Ru/C | 1.5 | 46.6 kJ mol⁻¹ rsc.org |

| Permanganate-Oxalate Reaction | Autocatalytic (Mn²⁺) | Complex | Variable |

This table provides examples of kinetic parameters from studies on related hydrazine and oxalate reactions to illustrate the types of data relevant to this section.

Mechanisms of Chemical Transformations Involving Hydrazine and Oxalate Functionalities

The hydrazine functional group is a valuable component in the synthesis of nitrogen-containing compounds through C-N bond formation. Hydrazine derivatives serve as potent nucleophiles and can be used to introduce nitrogen into organic molecules.

One common method involves the alkylation of hydrazine derivatives. thieme-connect.de For example, protected hydrazines can be alkylated with alkyl halides to form substituted hydrazines, which can then be deprotected to yield the desired product. thieme-connect.de Another significant application is in transition-metal-catalyzed C-H amination reactions, which offer an atom-economical route to C-N bonds. nih.gov In these reactions, a metal catalyst (e.g., rhodium, iridium) activates a C-H bond, and a hydrazine derivative or another nitrogen source is used to form the new C-N bond, often with the release of a simple byproduct like N₂. nih.gov These methods are powerful tools in medicinal chemistry and materials science for constructing complex molecules. nih.govrsc.org

The nucleophilic nature of the hydrazine moiety allows it to participate readily in condensation and addition reactions.

A condensation reaction is one where two molecules combine to form a larger molecule, with the concurrent loss of a small molecule like water. libretexts.orgunizin.org The amine groups of heptylhydrazine can react with carbonyl compounds (aldehydes and ketones) in a condensation reaction to form hydrazones. This reaction is a cornerstone of organic synthesis for creating C=N bonds.

Addition reactions involve the combination of two or more molecules to form a single product. libretexts.orgpressbooks.pub While the term is often associated with the addition across a double or triple bond (e.g., in alkenes), the nucleophilic nitrogen of hydrazine can add to polarized multiple bonds, such as the C=O bond of a carbonyl group, as the initial step of the condensation reaction described above (a nucleophilic addition-elimination). The reactivity of alkenes in electrophilic addition reactions, where an electrophile attacks the electron-rich double bond, is a fundamental reaction type in organic chemistry. libretexts.orgmsu.edu The saturated heptyl chain of the compound would not participate in such reactions, but the hydrazine functionality makes the compound a key reagent for reactions with electrophiles, particularly carbonyls.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Heptylhydrazine |

| Oxalic acid |

| Ammonia |

| Hydrazinium ion |

| Hydrazinediium dication |

| Dihydrazinium oxalate |

| Carbon dioxide |

| Hydrazine nitrate |

| Permanganate |

| Aldehydes |

| Ketones |

| Hydrazones |

Coordination Chemistry and Metal Complexation

Ligand Characteristics of Heptylhydrazine (B1606539) and the Oxalate (B1200264) Anion in Complex Formation

Heptylhydrazine: Hydrazine (B178648) and its derivatives, such as heptylhydrazine, are known to act as ligands in coordination chemistry. mtct.ac.in The presence of two nitrogen atoms with lone pairs of electrons allows them to coordinate with metal ions. mtct.ac.in Hydrazones, which are derivatives of hydrazines, are particularly well-studied for their chelating abilities and the structural flexibility they impart to multinuclear complexes. mtct.ac.in The coordination behavior of hydrazine derivatives can be influenced by factors like the metal ion, its concentration, the pH of the medium, and the specific structure of the hydrazine derivative. mtct.ac.in In many cases, these ligands can be part of stable chelate structures. mtct.ac.in

Oxalate Anion: The oxalate anion (C₂O₄²⁻) is a versatile and well-studied ligand in coordination chemistry. wikipedia.orgwikiwand.com It is a dianion derived from oxalic acid and typically functions as a bidentate ligand, binding to a central metal atom at two sites through its oxygen atoms. fiveable.me This bidentate nature allows for the formation of stable five-membered chelate rings with metal ions (MO₂C₂). wikipedia.orgfiveable.me The oxalate ligand is classified as a dicarboxylate ligand. wikipedia.org While often acting as a bidentate ligand, it can, in some instances, be tetradentate, binding through all four oxygen atoms. youtube.com The chelation effect of the oxalate ligand contributes to the stability of the resulting complexes. quora.com Oxalate is generally considered a weak field ligand, though exceptions exist. quora.com

Synthesis and Characterization of Metal-Heptylhydrazine Complexes

The synthesis of metal complexes with hydrazine derivatives often involves the reaction of a metal salt with the hydrazine ligand in a suitable solvent. mtct.ac.inchemistryjournal.net Characterization of these complexes typically employs a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy helps in identifying the coordination of the hydrazine ligand to the metal ion. nih.govmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed structural information. chemistryjournal.netnih.gov Elemental analysis is used to determine the stoichiometry of the complexes. chemistryjournal.netjptcp.com Other techniques like mass spectrometry, UV-visible spectroscopy, and magnetic susceptibility measurements are also crucial for a comprehensive characterization. jptcp.com

Synthesis and Characterization of Metal-Oxalate Complexes

The synthesis of metal-oxalate complexes can be achieved through various methods, including hydrothermal synthesis, which allows for the creation of crystalline structures with unique properties. ontosight.ai A common laboratory method involves mixing a metal salt with a source of oxalate ions, such as potassium oxalate, often with heating to facilitate the reaction. youtube.com

The characterization of these complexes is performed using a variety of techniques:

Investigation of Mixed-Ligand Metal Complexes Incorporating Heptylhydrazine and Oxalate Moieties

Mixed-ligand complexes containing both hydrazine derivatives and oxalate have been synthesized and studied. These complexes are of interest due to their potential for novel structures and properties. wikipedia.orgwikiwand.comchemijournal.com The synthesis of such complexes typically involves reacting a metal salt with both ligands, either simultaneously or sequentially. at.uachemijournal.com

Characterization of these mixed-ligand complexes would involve the same range of techniques used for single-ligand complexes, with careful analysis to confirm the coordination of both heptylhydrazine and oxalate to the metal center. chemijournal.comresearchgate.net The interplay between the two different ligands can lead to interesting structural and electronic properties. chemijournal.com

Structural Geometry and Electronic Configuration in Coordination Compounds

The structural geometry of metal complexes is determined by the coordination number of the central metal ion and the nature of the ligands.

Metal-Oxalate Complexes: The oxalate ligand, being bidentate, often leads to octahedral geometry when three oxalate ligands coordinate to a metal ion, resulting in a coordination number of 6. pearson.comvaia.com For instance, the complex [Fe(C₂O₄)₃]³⁻ exhibits an octahedral geometry with three five-membered chelate rings. pearson.com In complexes with two oxalate ligands, such as [Ni(ox)₂]²⁻, a square planar geometry can be observed. purdue.edu The actual geometry can be influenced by other coordinated ligands, such as water molecules. youtube.com

Metal-Hydrazine Complexes: The geometry of metal-hydrazine complexes can vary widely depending on the specific hydrazine derivative and the metal ion. acs.orgnih.gov Hydrazones, for example, can act as tridentate ligands, leading to various coordination geometries. nih.gov The coordination can result in the formation of stable chelate rings, which enhances the stability of the complex. mtct.ac.in

Electronic Configuration: The electronic configuration of the central metal ion in a coordination complex is influenced by the ligand field. The oxalate ligand is generally considered a weak field ligand, which typically results in high-spin complexes. quora.com However, in some cases, such as with Co(III), it can behave as a strong field ligand, leading to low-spin complexes due to the chelation effect. quora.com The electronic properties of the complexes are often studied using UV-visible spectroscopy and magnetic susceptibility measurements. ontosight.airesearchgate.net

Mechanistic Aspects of Ligand Exchange and Complex Stability

Ligand exchange reactions in coordination complexes are fundamental processes that can occur through different mechanisms. libretexts.orglibretexts.org These mechanisms generally fall on a spectrum between associative and dissociative pathways. libretexts.orgyoutube.com

The rate of ligand exchange can be influenced by several factors, including the nature of the metal ion, the ligands, and steric effects. dalalinstitute.comcrunchchemistry.co.uk For instance, the kinetics of oxalate exchange have been studied using NMR spectroscopy. nih.gov

The stability of metal complexes, including those with oxalate and hydrazine derivatives, is a crucial aspect of their coordination chemistry. The chelate effect, where a multidentate ligand forms a ring structure with the metal ion, significantly enhances the stability of the complex. mtct.ac.inquora.com The stability of metal-oxalate complexes generally follows the Irving-Williams series. researchgate.net The thermodynamic stability of mixed-ligand complexes is influenced by the binding affinities of both ligands for the metal ion. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, DFT) for Heptylhydrazine (B1606539) Oxalate (B1200264)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For heptylhydrazine oxalate, DFT calculations would be pivotal in understanding its intrinsic properties at the molecular level.

Geometry Optimization and Electronic Structure Determination

A fundamental step in computational analysis is the determination of the most stable three-dimensional arrangement of atoms in the heptylhydrazine oxalate ion pair. Geometry optimization calculations using DFT would identify this minimum energy structure. From the optimized geometry, a wealth of information about its electronic structure can be derived.

Key parameters that would be determined include:

Bond Lengths and Angles: Precise values for all bond lengths and angles within the heptylhydrazinium cation and the oxalate anion.

Dihedral Angles: The torsional angles that define the conformation of the flexible heptyl chain.

Charge Distribution: The distribution of electron density across the molecule, which can be visualized through molecular electrostatic potential (MESP) maps. These maps highlight the electron-rich (negative potential) and electron-poor (positive potential) regions, indicating the sites most likely to engage in intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Illustrative Optimized Geometry Parameters for Heptylhydrazine Oxalate (Hypothetical DFT Data)

| Parameter | Heptylhydrazinium Cation | Oxalate Anion |

| Bond Lengths (Å) | ||

| N-N | ~1.45 | |

| C-N | ~1.47 | |

| C-C (alkyl) | ~1.54 | |

| C-H | ~1.09 | |

| C-C | ||

| C-O | ||

| **Bond Angles (°) ** | ||

| C-N-N | ~112 | |

| H-N-H | ~107 | |

| O-C-C | ||

| Dihedral Angles (°) | ||

| C-C-C-C | ~180 (for a stable extended conformation) |

Prediction of Spectroscopic Parameters and Vibrational Frequencies

DFT calculations can predict various spectroscopic properties, which are essential for the experimental characterization of heptylhydrazine oxalate.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. Each vibrational mode can be assigned to specific stretching, bending, or torsional motions of the atoms. This allows for a direct comparison with experimental spectra to confirm the structure of the synthesized compound.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of experimental NMR spectra, helping to assign peaks to specific nuclei within the molecule.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in Heptylhydrazine Oxalate (Hypothetical DFT Data)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (hydrazinium) | Stretching | 3200 - 3400 |

| C=O (oxalate) | Asymmetric Stretching | 1650 - 1700 |

| C=O (oxalate) | Symmetric Stretching | 1300 - 1350 |

| C-N | Stretching | 1000 - 1200 |

| C-H (alkyl) | Stretching | 2850 - 2960 |

Simulation of Reaction Pathways and Transition States

DFT can be used to model the potential chemical reactions involving heptylhydrazine oxalate. By mapping the potential energy surface, it is possible to identify the transition states, which are the highest energy points along a reaction coordinate. This allows for the calculation of activation energies, providing insights into the kinetics and mechanisms of reactions such as thermal decomposition or proton transfer.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations focus on a single molecule or a small number of molecules, molecular dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. For heptylhydrazine oxalate, MD simulations would be crucial for understanding its bulk properties and how the individual ion pairs interact with each other and with a solvent.

MD simulations would reveal:

Hydrogen Bonding Networks: The primary intermolecular interactions in heptylhydrazine oxalate are expected to be hydrogen bonds between the hydrazinium (B103819) protons and the oxalate oxygens. MD simulations can characterize the strength, lifetime, and geometry of these hydrogen bonds.

Van der Waals Interactions: The nonpolar heptyl chains would interact through weaker van der Waals forces, which would play a significant role in the packing of the molecules in the solid state or their aggregation in solution.

Solvation Effects: If studied in a solvent like water, MD simulations can model how the heptylhydrazinium and oxalate ions are solvated, providing information on the structure of the solvation shells and the energetics of solvation.

Computational Approaches to Binding Affinity and Recognition in Related Systems

The principles of molecular recognition are fundamental to understanding how molecules interact with each other. While direct studies on heptylhydrazine oxalate's binding to specific targets are not available, computational methods are well-established for predicting such interactions in related systems. nih.gov These methods are often used in drug design and materials science.

For a hypothetical scenario where heptylhydrazine oxalate interacts with a biological receptor or a host molecule, the following computational approaches would be used:

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein.

Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can provide a quantitative estimate of the binding affinity (e.g., in kcal/mol). These calculations account for both enthalpic and entropic contributions to binding. nih.gov

Prediction of Supramolecular Assembly Characteristics of Heptylhydrazine Oxalate

Supramolecular chemistry involves the study of chemical systems made up of a discrete number of molecules. The formation of the heptylhydrazine oxalate salt itself is a simple example of supramolecular assembly, driven by the electrostatic attraction between the oppositely charged ions and stabilized by hydrogen bonding.

Computational methods can be used to predict how heptylhydrazine oxalate might self-assemble into larger, ordered structures:

Crystal Structure Prediction: By considering the possible packing arrangements of the heptylhydrazine oxalate ion pairs, computational algorithms can predict the most likely crystal structures. These predictions are based on minimizing the lattice energy and can be compared with experimental data from X-ray diffraction.

Micelle Formation: In aqueous solution, the amphiphilic nature of the heptylhydrazinium cation (a polar head group and a nonpolar tail) suggests the possibility of forming micelles above a certain concentration. MD simulations would be the ideal tool to investigate this phenomenon, providing insights into the critical micelle concentration and the structure of the resulting aggregates.

Advanced Applications in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates in Organic Synthesis

Heptylhydrazine (B1606539);oxalic acid serves as a valuable building block in organic synthesis, offering pathways to complex nitrogen-containing structures. The presence of both a reactive hydrazine (B178648) group and a dicarboxylic acid moiety allows for a variety of chemical transformations.

Precursors for Nitrogen-Containing Organic Frameworks

While direct synthesis of Nitrogen-Containing Organic Frameworks (NOFs) using heptylhydrazine;oxalic acid is an emerging area of research, the fundamental principles of covalent organic framework (COF) chemistry suggest its significant potential. NOFs are a class of porous crystalline polymers with potential applications in gas storage, separation, and catalysis. The construction of these frameworks relies on the self-assembly of organic building blocks into extended, ordered networks.

The heptylhydrazine component, with its available nitrogen sites, can act as a multitopic node, while the dicarboxylate functionality of the oxalic acid can serve as a linear linker. The Schiff base polycondensation reaction, a common method for COF synthesis, could be employed by reacting the hydrazine moiety with aldehyde-functionalized monomers. rsc.org The nitrogen-rich nature of the resulting framework would be advantageous for applications such as the capture of iodine, where nitrogen centers facilitate strong interactions. rsc.org The long heptyl chain might influence the porosity and interlayer spacing of the framework, potentially leading to materials with tailored properties for specific guest molecules.

Table 1: Potential Components for NOF Synthesis with this compound

| Role | Example Compound/Moiety | Rationale |

| Nitrogen-rich Node | Heptylhydrazine | Provides multiple nitrogen sites for covalent bond formation. The heptyl group can tailor pore environment. |

| Linker | Oxalic acid | A simple dicarboxylic acid that can connect building blocks. |

| Co-monomer | Terephthalaldehyde | A common aromatic dialdehyde (B1249045) used in Schiff base condensation for COF synthesis. |

| Catalyst | Acetic Acid | Often used to catalyze imine bond formation in COF synthesis. |

Building Blocks for Heterocyclic Scaffolds

Hydrazine derivatives are fundamental precursors in the synthesis of a wide array of heterocyclic compounds, which form the core of many pharmaceuticals, agrochemicals, and functional dyes. mdpi.com Heptylhydrazine, derived from the title compound, can be readily converted into hydrazide-hydrazone derivatives, which are versatile intermediates for constructing various heterocyclic rings. mdpi.com

For instance, the reaction of heptylhydrazine with a suitable keto-acid could lead to the formation of pyridazinone structures. Furthermore, condensation reactions with dicarbonyl compounds can yield pyrazole (B372694) and pyrazolone (B3327878) derivatives. The reaction of heptylhydrazine with isothiocyanates followed by cyclization is a known route to triazole and thiadiazole heterocycles. researchgate.net The presence of the heptyl group can impart increased solubility in organic solvents and can be a key feature in the design of new functional molecules with specific lipophilic characteristics.

Development of Novel Materials through Precursor Chemistry

The unique combination of a hydrazine derivative and oxalic acid in one compound makes it a valuable precursor for a range of advanced materials. The thermal and chemical properties of this compound and its metal complexes can be harnessed to produce nanomaterials, proton-conducting solids, and energetic materials.

Synthesis of Metal Oxides or Nanomaterials via Thermal Decomposition of Metal-Hydrazine/Oxalate (B1200264) Complexes

Metal-hydrazine complexes containing oxalate as a counter-ion are known to be effective precursors for the low-temperature synthesis of fine-particle metal oxides and nanomaterials. jst.go.jp The general approach involves the preparation of a metal complex with heptylhydrazine and oxalic acid, followed by its controlled thermal decomposition. The hydrazine and oxalate moieties act as internal fuels, decomposing exothermically to provide the energy required for the formation of the metal oxide at relatively low temperatures. This method offers advantages over traditional solid-state reactions, which often require high temperatures and long reaction times.

The thermal decomposition process typically involves the initial loss of the hydrazine ligand, followed by the decomposition of the metal oxalate to the corresponding metal oxide. The nature of the final product (e.g., particle size, morphology, and crystal phase) can be influenced by the specific metal ion, the heating rate, and the atmosphere during decomposition. This method is a versatile route to a variety of metal oxides, including those of iron, cobalt, nickel, and zinc.

Table 2: Research Findings on Thermal Decomposition of Related Metal-Hydrazine/Oxalate Complexes

| Precursor Complex | Decomposition Product | Key Findings |

| [Fe(N₂H₄)₂(C₂O₄)] | γ-Fe₂O₃, Fe₃O₄ | Deflagrating nature allows for low-temperature synthesis of fine particle iron oxides. jst.go.jp |

| [Ni(N₂H₄)₂(C₂O₄)] | Nickel Nanoparticles | Solid-state intramolecular reaction leads to the formation of metallic nanoparticles. jst.go.jp |

| [Co(N₂H₄)₂(C₂O₄)] | Cobalt Nanoparticles | Mechanochemical synthesis from the complex yields hcp crystal structure cobalt nanoparticles. jst.go.jp |

Exploration of Proton Conducting Materials Derived from Hydrazinium (B103819) Salts

Solid-state proton conductors are crucial components in various electrochemical devices, including fuel cells and sensors. organic-chemistry.org Hydrazinium salts, formed by the protonation of hydrazine, have been investigated as components of proton-conducting materials. The crystal structure of dihydrazinium oxalate, for example, reveals an extensive network of hydrogen bonds involving the hydrazinium cations and oxalate anions, which can provide pathways for proton transport. scielo.org.zaresearchgate.netajol.info

The formation of heptylhydrazinium oxalate would result in a salt with a crystal lattice containing protonated heptylhydrazine cations and oxalate anions. The presence of the long heptyl chain could influence the crystal packing and the dimensionality of the hydrogen-bonding network. While the bulky, hydrophobic heptyl group might disrupt long-range proton conduction pathways, it could also lead to the formation of layered structures with distinct hydrophilic and hydrophobic domains, potentially enabling proton conduction within the hydrophilic layers. The proton conductivity of such materials is expected to be highly dependent on temperature and humidity.

Research into Energetic Materials (focus on chemical properties and synthesis)

The combination of a hydrazine moiety, which has a positive heat of formation, and an oxalate anion, which can decompose to produce gaseous products, suggests that this compound and its metal complexes have potential as energetic materials. The energetic nature of metal-hydrazine complexes is well-documented, with the reactivity being significantly influenced by the anion. jst.go.jp Complexes with oxidizing anions like nitrate (B79036) or perchlorate (B79767) are often explosive, while those with oxalate tend to deflagrate. jst.go.jp

The synthesis of energetic materials based on this compound would involve the formation of metal complexes, for example, with transition metals like copper or iron. The thermal decomposition of these complexes would likely be a rapid, exothermic process, releasing a significant amount of energy and gaseous products (e.g., N₂, CO₂, H₂O). The long heptyl chain would contribute to the fuel value of the material. The study of the thermal decomposition behavior of these complexes using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is crucial to understanding their energetic properties and decomposition mechanisms.

Chemical Decontamination Processes Utilizing Oxalic Acid and Hydrazine

Chemical decontamination methods are critical for reducing occupational radiation exposure in nuclear power facilities, particularly during maintenance and decommissioning activities. tandfonline.comresearchgate.net Among various techniques, those employing a combination of oxalic acid and hydrazine as a reducing agent have been developed to effectively dissolve radioactive oxide films from metallic surfaces. tandfonline.comresearchgate.net This approach is often part of a multi-step process, such as the Chemical Oxidation Reduction Decontamination (CORD) method, which may also involve an initial oxidation step using an agent like potassium permanganate (B83412) to treat chromium-rich oxides. researchgate.netfrontiersin.org The subsequent reductive step with oxalic acid and hydrazine targets the dissolution of iron-rich oxide layers. frontiersin.org

Reductive Decontamination Mechanisms in Aqueous Systems

The efficacy of the oxalic acid and hydrazine system lies in its dual-function mechanism in an aqueous environment. Oxalic acid is a strong chelating agent known for its ability to solubilize metal oxides, particularly iron oxides, which are common components of corrosion layers in industrial settings. frontiersin.orgcsic.es It effectively dissolves these oxide films, including deposited manganese dioxide (MnO₂). frontiersin.org

Following the decontamination process, the chemical agents can be decomposed into simpler, less harmful substances. The mixture of oxalic acid and hydrazine can be broken down into carbon dioxide, nitrogen, and water using a catalyst, which significantly minimizes the volume of secondary radioactive waste. tandfonline.comresearchgate.net

Optimization of Chemical Parameters for Decontamination Efficiency and Corrosion Inhibition

Achieving high decontamination efficiency while minimizing the corrosion of the underlying structural materials is the primary goal in optimizing chemical decontamination processes. The key parameters that require careful control include pH, reagent concentrations, and temperature.

pH Control: The pH of the reducing solution is a critical parameter. Research has shown that a pH of 2.5, achieved by adding hydrazine to an oxalic acid solution, represents the optimal balance between maintaining a high decontamination effect and lowering the corrosion rate of base metals. tandfonline.comresearchgate.net At this pH, the dissolution rate of carbon steel is significantly reduced, yet the solution remains highly effective at dissolving oxide layers. tandfonline.com The addition of hydrazine reduces the hydrogen ion concentration, thereby decreasing the corrosivity (B1173158) towards materials like carbon steel and sensitized stainless steel, without compromising the decontamination of more resistant materials like austenitic stainless steels. tandfonline.com

Concentration and Reagent Ratios: The concentration of the chemical agents is another crucial factor. While higher concentrations of oxalic acid (up to 10 wt%) can optimize the decontamination coefficient and reduce treatment time, they also lead to increased corrosion and a larger volume of secondary chemical waste. frontiersin.org Conversely, using oxalic acid at concentrations below 1 wt% results in a slower decontamination process but has a minimal corrosive impact on metal surfaces. frontiersin.org The balance must be carefully managed to suit the specific application. In some processes, after the decontamination is complete, hydrogen peroxide is used to decompose the remaining oxalic acid and hydrazine. tandfonline.com Studies on this decomposition step show that the efficiency is dependent on the ratio of hydrogen peroxide to the reducing agents. frontiersin.org For instance, an optimal oxalic acid to hydrogen peroxide ratio of 1:100 has been identified for effective destruction at lower concentrations when heated to 80°C. researchgate.netfrontiersin.org

Corrosion Inhibition: Hydrazine itself plays a role in corrosion inhibition. By raising the pH of the oxalic acid solution, it mitigates the aggressive nature of the acidic environment on materials such as carbon steel. tandfonline.com Oxalic acid can also act as a corrosion inhibitor for carbon steels by forming a protective film, which limits overly aggressive digestion of the metal and protects the structural integrity of the component being decontaminated. frontiersin.org The selection of optimal chemical parameters is therefore a complex interplay aimed at maximizing the removal of radioactive oxide films while preserving the integrity of the underlying metal. tandfonline.com

Interactive Data Table: Optimization of Decontamination Parameters

The table below summarizes key findings on the optimization of chemical parameters for decontamination processes using oxalic acid and hydrazine.

| Parameter | Optimized Value/Condition | Effect | Source |

| pH of Reducing Solution | 2.5 | Balances high decontamination effect with low corrosion. tandfonline.comresearchgate.net | tandfonline.com, researchgate.net |

| Oxalic Acid Concentration | < 1 wt% | Slow decontamination, minimal corrosion. frontiersin.org | frontiersin.org |

| Oxalic Acid Concentration | Up to 10 wt% | Faster decontamination, increased corrosion. frontiersin.org | frontiersin.org |

| Decomposition Agent Ratio | 1:100 (Oxalic Acid:H₂O₂) | Optimal for destruction of low-concentration oxalic acid at 80°C. researchgate.netfrontiersin.org | frontiersin.org, researchgate.net |

Mechanistic Biological Chemistry and Structure Activity Relationships

Structure-Activity Relationship (SAR) Studies for Hydrazine (B178648) and Hydrazone Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For hydrazine and its derivatives, particularly the more extensively studied hydrazones, SAR provides critical insights for designing more potent and selective therapeutic agents.

Hydrazones are a class of compounds containing the R₁R₂C=NNH₂ functional group, and their biological activity is significantly modulated by the nature and position of substituents. nih.gov Research on quinolone-based hydrazones has shown that the strategic placement of substituents on the quinolone scaffold dramatically impacts binding interactions with target enzymes. acs.org Specifically, the presence of electron-withdrawing groups or halogens on the aromatic rings tends to enhance inhibitory activity by strengthening the binding affinity to the enzyme's active site. acs.org

In the context of antifungal aromatic acylhydrazones, SAR analysis of a large library of compounds revealed several key principles:

A 2-hydroxyl group on one of the aromatic rings was found to be essential for antifungal activity. nih.gov

Halogens, such as bromine and chlorine, were well-tolerated on the aromatic rings and often contributed to strong potency. nih.gov

Modification of the core hydrazone structure, such as N-methylation of the hydrazone's NH group or C-methylation of the methylidene CH group, led to a loss of activity. nih.gov

Table 1: Structure-Activity Relationship Insights for Hydrazone Derivatives

| Structural Feature | Observation | Impact on Activity | Reference |

|---|---|---|---|

| Aromatic Ring Substituents | Addition of electron-withdrawing groups (e.g., halogens) | Enhances enzyme binding and inhibitory potential | acs.org |

| Aromatic Ring Substituents | Presence of a 2-hydroxyl group on an aromatic ring | Essential for certain antifungal activities | nih.gov |

| Hydrazone Core Modification | N-methylation or C-methylation of the hydrazone group | Can be detrimental to antifungal activity | nih.gov |

| Hydrazine Core Modification | N-methylation of the secondary amine | Can increase or decrease potency depending on the target | acs.org |

Molecular Interaction Mechanisms with Enzymatic Systems (e.g., DNA gyrase)

The biological effects of hydrazine and hydrazone derivatives are often mediated by their direct interaction with specific enzymes. DNA gyrase, a topoisomerase enzyme essential for bacterial DNA replication, is a prominent target for many antimicrobial compounds. Molecular docking and dynamics simulations have revealed that hydrazide-hydrazone derivatives can exhibit a strong affinity for the active site of the DNA gyrase B subunit. mdpi.commdpi.com This binding is thought to inhibit the enzyme's function, leading to the disruption of DNA replication and ultimately bacterial cell death. The interaction often involves the formation of hydrogen bonds and other non-covalent interactions with key amino acid residues within the enzyme's binding pocket. nih.gov

The interaction mechanism is not limited to DNA gyrase. Hydrazine derivatives have been shown to inhibit other enzymatic systems through varied mechanisms. For instance, in their interaction with copper amine oxidases like VAP-1, hydrazine molecules can act as potent inhibitors. acs.org The primary amine group of the hydrazine covalently binds to the enzyme's topaquinone (B1675334) (TPQ) cofactor, mimicking a substrate intermediate. acs.org Subsequently, the secondary amine group of the hydrazine forms a crucial hydrogen bond with the catalytic aspartic acid residue, effectively halting the enzymatic reaction. acs.org

In other cases, such as with monoamine oxidase (MAO) enzymes, hydrazone derivatives can act as reversible and competitive inhibitors. nih.gov This means they compete with the natural substrate for binding to the active site without forming a permanent covalent bond, allowing for a temporary and reversible modulation of enzyme activity. nih.gov This contrasts with older hydrazine-based drugs that were known to be irreversible inhibitors, forming a stable covalent bond with the enzyme's flavin coenzyme. nih.gov

Pathways of Antioxidant Activity at the Molecular Level

Certain hydrazine and hydrazone derivatives exhibit significant antioxidant properties, which are attributed to their ability to neutralize harmful free radicals. The primary molecular mechanism for this activity is radical scavenging, which can occur through two main pathways: hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov

In the HAT pathway, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET pathway, the antioxidant donates an electron to the radical. Density functional theory (DFT) studies on hydrazone derivatives have shown that compounds with good electron-donating capacities, often indicated by a higher energy of the highest occupied molecular orbital (HOMO), are effective radical scavengers. nih.gov The presence of phenolic hydroxyl groups on the molecule can greatly enhance this activity. nih.gov

The antioxidant potential of these compounds is often evaluated using standard in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging tests. nih.govnih.gov Furthermore, the metabolic activation of some hydrazine derivatives by enzymes like cytochrome P450 can lead to the formation of various radical species. nih.gov While this can be a mechanism of toxicity, it also highlights the inherent redox capabilities of the hydrazine moiety at a molecular level. nih.gov Related compounds, such as oxalic acid diamides, have been shown to exert antioxidant effects by reducing the levels of malondialdehyde (MDA), a key product of lipid peroxidation, further underscoring the potential of these chemical classes to combat oxidative stress. nih.gov

Exploration of Antimicrobial Mechanisms via Molecular Targeting

The antimicrobial properties of heptylhydrazine (B1606539);oxalic acid and related compounds stem from the combined or individual actions of the hydrazine moiety and the oxalate (B1200264) counterion. Hydrazide-hydrazone derivatives have demonstrated broad-spectrum antibacterial activity, and a key mechanism is the molecular targeting of essential bacterial enzymes. nih.govmdpi.comnih.gov

As discussed, DNA gyrase is a primary target. Molecular docking studies have shown that hydrazones can fit into the enzyme's active site and establish strong binding interactions, including hydrogen bonds with specific amino acid residues like THR531, in a manner that mirrors known antibiotics. mdpi.comnih.gov This inhibition disrupts DNA synthesis, a process vital for bacterial survival.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Hydrazone and Oxalic Acid Compounds

| Compound/Agent | Target Organism | MIC | Reference |

|---|---|---|---|

| Hydrazone Derivative 5c | Bacillus subtilis | 2.5 mg/mL | mdpi.com |

| Hydrazone Derivative 5f | Escherichia coli | 2.5 mg/mL | mdpi.com |

| Hydrazone Derivative 5f | Klebsiella pneumoniae | 2.5 mg/mL | mdpi.com |

| Oxalic Acid | Pectobacterium carotovorum | 200 mg/L | nih.gov |

| Oxalic Acid | Xanthomonas axonopodis | 200 mg/L | nih.gov |

Design Principles for Chemically Modulated Biological Activity Based on Hydrazine-Oxalate Conjugates

Based on the mechanistic and structural data, several key design principles can be formulated for developing biologically active hydrazine-oxalate conjugates. The goal is to rationally design molecules with enhanced potency, selectivity, and favorable pharmacological properties.

Strategic Scaffold Substitution: The biological activity of the hydrazine or hydrazone core can be finely tuned by modifying its peripheral substituents. As SAR studies indicate, the introduction of specific groups (e.g., halogens, hydroxyls, methoxy (B1213986) groups) at precise positions on associated aromatic rings can significantly enhance binding affinity to target enzymes like DNA gyrase. acs.orgnih.gov The choice between electron-donating and electron-withdrawing groups should be guided by the electronic requirements of the target's binding site.

Core Moiety Integrity: The central hydrazine (-NH-NH-) or hydrazone (-NH-N=CH-) group is often the key pharmacophore responsible for the primary interaction with a biological target, such as the covalent binding to an enzyme's cofactor. acs.orgmdpi.com Modifications to this core, like N-methylation, should be approached with caution as they can alter the geometry and reactivity, potentially diminishing activity, although context-specific enhancements are possible. nih.govacs.org

Harnessing the Counterion for Synergy: The oxalate component should be viewed as a potentially active part of the conjugate, not merely an inert salt-former used to improve stability or solubility. ontosight.ai Given that oxalic acid possesses its own antimicrobial properties and can act synergistically with other agents, the conjugate can be designed as a dual-action agent. nih.govnih.gov The hydrazine derivative could target a specific enzyme, while the oxalate contributes to a broader antimicrobial effect.

Target-Focused Geometric and Electronic Complementarity: Effective drug design requires that the molecule's three-dimensional shape and electronic profile are complementary to its biological target. For enzymatic inhibition, the conjugate must be designed to fit within the active site and form stable interactions (hydrogen bonds, hydrophobic interactions, etc.) with key residues. nih.gov Computational tools like molecular docking and dynamics are invaluable for predicting and refining these interactions before synthesis. mdpi.com